molecular formula C10H8F2N2O6 B6336692 2,2-Difluoro-3,3-dimethyl-6,8-dinitro-2,3-dihydro-1,4-benzodioxin, 90% CAS No. 1357624-37-3

2,2-Difluoro-3,3-dimethyl-6,8-dinitro-2,3-dihydro-1,4-benzodioxin, 90%

Cat. No. B6336692
CAS RN: 1357624-37-3
M. Wt: 290.18 g/mol
InChI Key: PZPLPCRWIXRRIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Difluoro-3,3-dimethyl-6,8-dinitro-2,3-dihydro-1,4-benzodioxin (DFDDD) is a nitroaromatic compound that has been studied extensively for its potential applications in scientific research. It is a highly stable compound that has a wide range of uses in the laboratory setting and has been demonstrated to have a number of biochemical and physiological effects.

Scientific Research Applications

2,2-Difluoro-3,3-dimethyl-6,8-dinitro-2,3-dihydro-1,4-benzodioxin, 90% has been used in a number of scientific research applications. It has been used to study the effects of nitroaromatic compounds on the environment and to investigate the potential for their use as a pesticide. It has also been used to study the effects of nitroaromatic compounds on the human body, as well as their potential for use as a therapeutic agent. Additionally, 2,2-Difluoro-3,3-dimethyl-6,8-dinitro-2,3-dihydro-1,4-benzodioxin, 90% has been used in studies of the metabolism of nitroaromatic compounds and their potential for use as a fuel additive.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-3,3-dimethyl-6,8-dinitro-2,3-dihydro-1,4-benzodioxin, 90% is not yet fully understood. However, it is believed that the compound acts as an oxidizing agent, which can cause oxidative damage to cells and tissues. It is also believed that 2,2-Difluoro-3,3-dimethyl-6,8-dinitro-2,3-dihydro-1,4-benzodioxin, 90% may interfere with the activity of enzymes and other proteins, leading to changes in cellular processes.
Biochemical and Physiological Effects
2,2-Difluoro-3,3-dimethyl-6,8-dinitro-2,3-dihydro-1,4-benzodioxin, 90% has been shown to have a number of biochemical and physiological effects. In laboratory studies, it has been demonstrated to have an inhibitory effect on the activity of enzymes involved in DNA repair and replication. Additionally, it has been found to inhibit the activity of enzymes involved in the metabolism of fatty acids and cholesterol. It has also been demonstrated to have an inhibitory effect on the activity of enzymes involved in the synthesis of proteins.

Advantages and Limitations for Lab Experiments

The use of 2,2-Difluoro-3,3-dimethyl-6,8-dinitro-2,3-dihydro-1,4-benzodioxin, 90% in laboratory experiments has a number of advantages. It is a highly stable compound, which makes it suitable for use in a variety of laboratory settings. Additionally, it is relatively easy to synthesize and is relatively inexpensive. However, there are some limitations to its use. It is a powerful oxidizing agent, which can cause oxidative damage to cells and tissues. Additionally, it can interfere with the activity of enzymes and other proteins, leading to changes in cellular processes.

Future Directions

There are a number of potential future directions for research on 2,2-Difluoro-3,3-dimethyl-6,8-dinitro-2,3-dihydro-1,4-benzodioxin, 90%. These include further studies into its mechanism of action and the effects of its use in laboratory experiments. Additionally, research into its potential use as a pesticide or therapeutic agent could be beneficial. Finally, research into the potential use of 2,2-Difluoro-3,3-dimethyl-6,8-dinitro-2,3-dihydro-1,4-benzodioxin, 90% as a fuel additive could be beneficial.

Synthesis Methods

2,2-Difluoro-3,3-dimethyl-6,8-dinitro-2,3-dihydro-1,4-benzodioxin, 90% can be synthesized in several different ways. The most common method is a two-step synthesis, which involves the reaction of 2,2-difluoro-3,3-dimethyl-6,8-dinitro-2,3-dihydro-1,4-benzodioxin-4-oxide with a suitable reducing agent. This reaction produces the desired product in high yields. Other methods of synthesis include the reaction of 2,2-difluoro-3,3-dimethyl-6,8-dinitro-2,3-dihydro-1,4-benzodioxin-4-oxide with an alkali metal or an alkaline earth metal.

properties

IUPAC Name

3,3-difluoro-2,2-dimethyl-5,7-dinitro-1,4-benzodioxine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2N2O6/c1-9(2)10(11,12)20-8-6(14(17)18)3-5(13(15)16)4-7(8)19-9/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZPLPCRWIXRRIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(OC2=C(C=C(C=C2O1)[N+](=O)[O-])[N+](=O)[O-])(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Difluoro-3,3-dimethyl-6,8-dinitro-2,3-dihydro-1,4-benzodioxine

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